molecular formula C10H8BrNO B6255018 5-bromo-2-methylquinolin-6-ol CAS No. 475682-41-8

5-bromo-2-methylquinolin-6-ol

Cat. No.: B6255018
CAS No.: 475682-41-8
M. Wt: 238.1
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Description

5-Bromo-2-methylquinolin-6-ol (CAS 475682-41-8) is an organic compound belonging to the class of brominated quinolines. With a molecular formula of C 10 H 8 BrNO and a molecular weight of 238.08 g/mol, this compound serves as a versatile building block and intermediate in organic synthesis and proteomics research . Quinolines and their derivatives are a significant area of study in medicinal and materials chemistry due to their diverse biological activities and physicochemical properties. This compound is characterized by the presence of a bromine atom and a hydroxyl group on the quinoline backbone, which are functional handles for further chemical modifications. These features make it a valuable precursor for the synthesis of more complex molecules. Specific applications and the mechanism of action for this compound are areas of ongoing scientific investigation. Researchers utilize such specialized heterocyclic compounds in the development of novel chemical entities for various life science applications. Handling and Usage: This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is essential to consult the Safety Data Sheet (SDS) before use. Proper personal protective equipment should be worn, and the compound should be handled only in a well-ventilated environment.

Properties

CAS No.

475682-41-8

Molecular Formula

C10H8BrNO

Molecular Weight

238.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Methylquinolin 6 Ol and Its Analogs

Classical and Contemporary Approaches to Quinolines with Bromine and Methyl/Hydroxyl Substituents

The construction of the quinoline (B57606) ring system has been achieved through several classical name reactions, many of which remain relevant today. iipseries.org These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds.

Classical Methods:

Skraup Synthesis: This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.orgwikipedia.orguop.edu.pk While robust, the reaction is often highly exothermic and can be violent, necessitating careful control, for instance, by adding ferrous sulfate. wikipedia.orgorgsyn.org

Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (which can be formed in situ from aldehydes or ketones) reacting with an aniline in the presence of an acid catalyst like hydrochloric acid or Lewis acids. iipseries.orgresearchgate.netwikipedia.org This method is versatile for producing substituted quinolines. nih.gov

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of β-aminoenones, which are themselves formed from the reaction of an aniline and a 1,3-dicarbonyl compound. iust.ac.ir

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., acetaldehyde), typically under acid or base catalysis. uop.edu.pkjk-sci.com It is a straightforward method for creating polysubstituted quinolines. researchgate.net

Contemporary and Green Approaches: In recent years, significant efforts have been made to develop more environmentally benign and efficient synthetic protocols. These modern approaches often focus on milder reaction conditions, the use of less hazardous reagents, and improved yields.

Catalysis: Various catalysts have been employed to improve classical methods. Lewis acids like tin tetrachloride and scandium(III) triflate are used in the Doebner-Miller reaction. wikipedia.org Gold(III)-catalyzed Friedländer synthesis allows for milder reaction conditions. researchgate.net Nanoparticle catalysts, such as silica-functionalized magnetite (Fe₃O₄@SiO₂), have been shown to significantly improve reaction times and yields in quinoline synthesis, offering the advantage of easy magnetic separation and recyclability. nih.gov

Microwave and Electrochemical Assistance: Microwave irradiation has been used to accelerate reactions, often under solvent-free conditions, making it a key tool in green chemistry. jk-sci.comnih.gov Recently, an electrochemically assisted Friedländer reaction has been developed, which uses electric current to drive the synthesis from nitro compounds under mild, aqueous conditions, avoiding harmful chemical reductants and generating less waste. rsc.orgrsc.org

Green Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents. Many modern quinoline syntheses have been adapted to use water or ethanol (B145695), which are more environmentally friendly. nih.gov

Targeted Synthesis of 5-bromo-2-methylquinolin-6-ol

The key precursor for the target compound is 2-methylquinolin-6-ol (B1349115) . This intermediate can be synthesized using classical quinoline-forming reactions, starting from an appropriately substituted aniline. A common starting material would be p-aminophenol.

A potential route is the Doebner-von Miller reaction , where p-aminophenol is reacted with an α,β-unsaturated carbonyl compound like crotonaldehyde (B89634) in the presence of an acid. The mechanism involves the Michael addition of the aniline to the unsaturated aldehyde, followed by acid-catalyzed cyclization, dehydration, and oxidation to form the aromatic quinoline ring. wikipedia.orgnih.gov

Another viable method is the Skraup synthesis , reacting p-aminophenol with glycerol, sulfuric acid, and a mild oxidizing agent. wikipedia.org The glycerol dehydrates to form acrolein, which then reacts with the aminophenol.

An alternative precursor strategy could involve synthesizing a protected version, such as 6-methoxy-2-methylquinoline , and then deprotecting the methoxy (B1213986) group to reveal the hydroxyl group. 6-Methoxy-2-methylquinoline can be synthesized via a metal-free method involving the condensation of p-anisidine (B42471) with a vinyl ether in the presence of iodine. researchgate.net The subsequent demethylation to 2-methylquinolin-6-ol can be achieved using reagents like boron tribromide (BBr₃). rsc.org

The critical step in the synthesis is the regioselective introduction of a bromine atom at the C-5 position of the 2-methylquinolin-6-ol core. This is an electrophilic aromatic substitution reaction. The regioselectivity is dictated by the directing effects of the substituents already on the ring. imperial.ac.ukorganicchemistrytutor.comyoutube.com

In 2-methylquinolin-6-ol, the hydroxyl group (-OH) at C-6 is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. iust.ac.irorganicchemistrytutor.com The positions ortho to the C-6 hydroxyl are C-5 and C-7. The position para is C-8, but this is part of the pyridine (B92270) ring. Therefore, electrophilic substitution is strongly favored to occur at either the C-5 or C-7 position.

Achieving selectivity for the C-5 position over the C-7 position can be challenging. Studies on the bromination of other hydroxyquinolines, such as 8-hydroxyquinoline (B1678124), show that mixtures of mono- and di-brominated products are common. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline often yields a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.netresearchgate.net

Common brominating agents for this type of reaction include:

Molecular Bromine (Br₂): Often used in a solvent like acetic acid or chloroform (B151607). nuph.edu.ua

N-Bromosuccinimide (NBS): A milder source of electrophilic bromine, which can sometimes offer better selectivity. nuph.edu.uarsc.org

The choice of solvent and reaction conditions can influence the ratio of the resulting isomers. In some cases, steric hindrance from adjacent groups can direct the substitution to the less hindered position. In the case of 2-methylquinolin-6-ol, the electronic effects of the hydroxyl group are dominant, and achieving high regioselectivity for C-5 bromination would likely require careful optimization.

Optimizing the yield of the desired 5-bromo isomer while minimizing the formation of the 7-bromo isomer and di-brominated (5,7-dibromo) byproducts is crucial. Based on studies of similar systems, several parameters can be adjusted: acgpubs.orgresearchgate.net

Stoichiometry of the Brominating Agent: Using a controlled amount of the brominating agent (e.g., 1.0 to 1.5 equivalents) is key to favoring mono-bromination over di-bromination. acgpubs.orgresearchgate.net

Temperature: Lowering the reaction temperature (e.g., 0 °C) can increase selectivity by favoring the kinetically controlled product. acgpubs.orgresearchgate.net

Solvent: The choice of solvent can affect the reactivity of the brominating agent and the stability of the intermediates. Solvents like acetonitrile (B52724), dichloromethane, and acetic acid have been used in quinoline brominations. acgpubs.orgresearchgate.netnuph.edu.ua

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal time to stop the reaction to maximize the yield of the desired product.

The table below summarizes conditions used in the bromination of a related compound, 8-hydroxyquinoline, which provides insight into potential starting points for optimization.

SubstrateBrominating Agent (Equivalents)SolventTemperature (°C)TimeProducts (Ratio/Yield)Reference
8-hydroxyquinolineBr₂ (1.1 eq)CH₃CN01 day5,7-dibromo-8-hydroxyquinoline, 7-bromo-8-hydroxyquinoline (34:42) acgpubs.org
8-hydroxyquinolineBr₂ (1.5 eq)CH₃CN01 day7-bromo-8-hydroxyquinoline (58% yield) researchgate.net
8-hydroxyquinolineBr₂ (2.1 eq)CHCl₃Room Temp1 h5,7-dibromo-8-hydroxyquinoline (90% yield) acgpubs.org
8-methoxyquinolineBr₂ (1.1 eq)CHCl₃Room Temp2 days5-bromo-8-methoxyquinoline (92% yield) researchgate.net

This table is interactive. Click on the headers to sort the data.

These examples show that controlling the amount of bromine is critical for achieving mono-substitution, and that the nature of the activating group (-OH vs. -OCH₃) significantly impacts the regioselectivity and outcome of the reaction. acgpubs.orgresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound would involve modifications to both the quinoline ring formation and the bromination step.

For Quinoline Synthesis: Instead of traditional high-temperature, strong acid methods like the Skraup synthesis, a greener approach would be a catalyzed Friedländer or Doebner-von Miller reaction. researchgate.netnih.gov This could involve using a recyclable heterogeneous catalyst like Amberlyst-15 or magnetic nanoparticles in a more benign solvent such as ethanol or water. nih.govnih.gov An electrochemical approach could also be considered to reduce reagent use and waste. rsc.orgrsc.org

For Bromination: To make the bromination step greener, one could avoid chlorinated solvents like chloroform in favor of acetic acid or acetonitrile. The use of in situ generation of bromine from safer reagents could also be explored to avoid handling molecular bromine. Atom economy could be improved by optimizing the reaction to maximize the yield of the desired product and minimize byproducts.

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold contains multiple reactive sites that allow for further chemical modification to create a library of new compounds. nih.gov

Reactions at the Bromine Atom: The bromine at the C-5 position is a versatile handle for introducing new functional groups, primarily through transition-metal-catalyzed cross-coupling reactions. rsc.orgmdpi.comacs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction can be used to form a new carbon-carbon bond by coupling the bromoquinoline with an aryl or heteroaryl boronic acid. rsc.orgnih.govlibretexts.org This is a powerful method for synthesizing biaryl compounds.

Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, also using a palladium catalyst, to introduce an alkynyl substituent. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction can form a carbon-nitrogen bond by reacting the bromoquinoline with an amine.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group at C-6 can be functionalized through various reactions.

Alkylation/Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides in the presence of a base (Williamson ether synthesis). rsc.org

Esterification: Reaction with acyl chlorides or carboxylic anhydrides would yield the corresponding esters.

O-Arylation: The hydroxyl group can also participate in coupling reactions to form diaryl ethers.

Reactions at the Methyl Group: The methyl group at C-2 can also be functionalized. For instance, it can be oxidized to an aldehyde, which can then undergo further reactions. acs.org It can also be brominated to a bromomethyl group, which is a reactive electrophile for substitution reactions. nuph.edu.ua

These derivatization strategies highlight the utility of this compound as a versatile building block for creating a diverse range of more complex molecules. acs.orgchemrxiv.org

Reactions at the Hydroxyl Group

The hydroxyl group (–OH) at the C-6 position of the quinoline ring is a common site for modification, most frequently through alkylation reactions. This transformation converts the phenol (B47542) functionality into an ether, which can alter the molecule's properties or serve as a handle for further elaboration.

A typical procedure involves the reaction of the parent quinolinol with an alkyl halide in the presence of a base. For instance, in the synthesis of analogs, 4-chloro-2-methylquinolin-6-ol (B5718088) has been alkylated using various alkyl halides in dimethylformamide (DMF) with a base like sodium hydride (NaH) or potassium carbonate (K2CO3). rsc.org This reaction proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic alkyl halide in a Williamson ether synthesis.

The reaction can be generalized as follows: this compound + R-X → 5-bromo-2-methyl-6-(alkoxy)quinoline

Where R is an alkyl group and X is a halide (e.g., Br, I).

Detailed research has shown that this method is effective for introducing a variety of alkyl chains. For example, reacting the quinolinol with ethyl bromide or 2-bromopropane (B125204) introduces ethoxy or isopropoxy groups, respectively. rsc.org Furthermore, functionalized alkylating agents, such as ethyl or methyl bromoalkanoates, can be used to introduce ester-containing side chains, which can be subsequently hydrolyzed to yield carboxylic acids. rsc.org

ReactantReagentsProductReference
4-chloro-2-methylquinolin-6-olBromoethane, K2CO3, DMF4-chloro-6-ethoxy-2-methylquinoline rsc.org
4-chloro-2-methylquinolin-6-ol2-bromopropane, K2CO3, DMF4-chloro-6-isopropoxy-2-methylquinoline rsc.org
4-chloro-2-methylquinolin-6-olEthyl bromoacetate, NaH, DMFEthyl 2-((4-chloro-2-methylquinolin-6-yl)oxy)acetate rsc.org

Transformations Involving the Bromine Moiety (e.g., Metal-Catalyzed Coupling Reactions)

The bromine atom at the C-5 position is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. mdpi-res.comresearchgate.net These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the quinoline core. researchgate.net Palladium-based catalysts are most commonly employed for these transformations. mdpi-res.com

Common cross-coupling reactions applicable to the 5-bromo moiety include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond, introducing new aryl or alkyl groups.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene, effectively creating a C-C bond. mdpi-res.com

Sonogashira Coupling: A palladium-catalyzed reaction involving a terminal alkyne, typically with a copper co-catalyst, to install an alkynyl group (C-C bond formation). researchgate.net

Buchwald-Hartwig Amination: A palladium-catalyzed reaction with an amine to form a C-N bond, leading to amino-quinoline derivatives.

An efficient palladium-catalyzed cross-coupling method has been described for other bromo-substituted N-heterocycles, such as 5-bromo-1,2,3-triazine, highlighting the feasibility of these reactions on similar scaffolds. researchgate.net The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields. researchgate.net

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedResulting Structure
Suzuki CouplingAryl/Alkyl Boronic AcidPd catalyst (e.g., Pd(PPh3)4), BaseC-C (Aryl/Alkyl)5-Aryl/Alkyl-2-methylquinolin-6-ol
Heck CouplingAlkenePd catalyst (e.g., Pd(OAc)2), BaseC-C (Alkenyl)5-Alkenyl-2-methylquinolin-6-ol
Sonogashira CouplingTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C (Alkynyl)5-Alkynyl-2-methylquinolin-6-ol
Buchwald-Hartwig AminationAmine (R2NH)Pd catalyst, Ligand, BaseC-N5-(Dialkyl/Aryl)amino-2-methylquinolin-6-ol

Modifications of the Methyl Group

The methyl group at the C-2 position of the quinoline ring, while generally less reactive than the hydroxyl or bromo groups, can also be chemically modified. These transformations typically require more forcing conditions.

One potential modification is the oxidation of the methyl group to an aldehyde (formyl group). This transformation can be achieved using various oxidizing agents. For example, the conversion of a related 2-methylquinoline (B7769805) to 7-formyl-8-hydroxy-2-methylquinoline has been reported, which serves as a precursor for synthesizing Schiff bases. researchgate.net The resulting aldehyde is a versatile functional group that can undergo further reactions, such as condensation with amines or hydrazines. researchgate.net

Another possible transformation is halogenation of the methyl group, typically via a free-radical mechanism. For instance, the benzylic position of a related quinoline has been chlorinated using N-chlorosuccinimide (NCS) with benzoyl peroxide as a radical initiator. google.com This would convert the methyl group to a chloromethyl group (–CH2Cl), which is a useful electrophile for subsequent nucleophilic substitution reactions.

Reaction TypeTypical ReagentsFunctional Group TransformationPotential Product
OxidationOxidizing agent (e.g., SeO2)-CH3 → -CHO5-bromo-6-hydroxyquinoline-2-carbaldehyde
Radical HalogenationN-Halosuccinimide (NCS, NBS), Radical Initiator-CH3 → -CH2X (X=Cl, Br)5-bromo-2-(halomethyl)quinolin-6-ol

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 5 Bromo 2 Methylquinolin 6 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum for 5-bromo-2-methylquinolin-6-ol would be expected to provide crucial information. The spectrum would show distinct signals for the aromatic protons on the quinoline (B57606) core, a singlet for the methyl group protons, and a signal for the hydroxyl proton. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) would allow for the precise assignment of each proton to its position on the molecule. However, no such experimental ¹H NMR data has been published.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, a ¹³C NMR spectrum would reveal the chemical environment of each carbon atom in this compound. Ten distinct signals would be anticipated, corresponding to the ten carbon atoms in the quinoline ring system and the methyl group. The precise chemical shifts would help confirm the substitution pattern. This vital dataset is not currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling relationships.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in conformational analysis.

The absence of any published 1D NMR data for this compound means that no 2D NMR studies have been reported either.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, these spectra would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretches within the quinoline ring, and the C-Br stretch. While theoretical predictions can be made, no experimentally recorded IR or Raman spectra for this compound have been found in scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is the definitive method for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₁₀H₈BrNO), HRMS would verify the elemental composition. Furthermore, analysis of the fragmentation pattern would offer corroborating evidence for the structure. This fundamental piece of data, crucial for the characterization of any new compound, remains unreported.

Single Crystal X-ray Diffraction

The most unambiguous method for determining the three-dimensional structure of a molecule in the solid state is Single Crystal X-ray Diffraction. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing. The successful growth of a suitable single crystal of this compound would be a prerequisite for this analysis. To date, no crystallographic data for this compound has been deposited in structural databases or published.

Computational and Theoretical Investigations of 5 Bromo 2 Methylquinolin 6 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-bromo-2-methylquinolin-6-ol at the electronic level. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, the B3LYP functional with a 6-311++G(d,p) basis set is commonly employed to determine optimized geometries, electronic structures, and other properties. researchgate.net In a typical DFT study on a related compound, 5-bromo-2-hydroxybenzaldehyde, the geometry was optimized using the B3LYP/6-311++G(d,p) level of theory to find the most stable conformation. nih.gov This process involves calculating the molecule's energy at various atomic arrangements to locate the minimum energy structure.

The total energy of the ground state, also obtained from DFT calculations, is a fundamental property used to assess the molecule's stability. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Quinoline

ParameterValue
Total Energy(Available from DFT output)
HOMO Energy(Typically in eV or Hartrees)
LUMO Energy(Typically in eV or Hartrees)
HOMO-LUMO Gap(Calculated from HOMO and LUMO energies)

Note: The values in this table are representative and would be specifically calculated for this compound in a dedicated DFT study.

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, can provide very high accuracy in electronic structure calculations. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational approaches. For complex molecules like this compound, these methods can be used to obtain highly accurate energies and properties, which are valuable for validating results from more computationally efficient methods like DFT.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. In the context of this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for understanding the flexibility of the molecule and how it might bind to a biological target.

MD simulations also provide detailed insights into the interactions between this compound and solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water), it is possible to study the formation of hydrogen bonds between the hydroxyl group of the quinoline and water, as well as other non-covalent interactions. This information is crucial for understanding the molecule's solubility and how its properties might change in different solvent environments. For instance, a study on 5-bromo-2-hydroxybenzaldehyde utilized molecular dynamics to investigate its interactions with proteins. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra.

For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for predicting ¹H and ¹³C chemical shifts. researchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure.

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Substituted Quinoline

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-3(Value)(Value)
H-4(Value)(Value)
H-7(Value)(Value)
H-8(Value)(Value)
-CH₃(Value)(Value)
-OH(Value)(Value)

Note: The values in this table are for a representative substituted quinoline and would need to be calculated specifically for this compound.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) or Raman spectrum, can also be calculated using DFT. These calculations can help in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching and bending of chemical bonds. For example, the characteristic stretching frequencies of the O-H, C=N, and C-Br bonds in this compound can be predicted. A study on 5-bromo-2-hydroxybenzaldehyde reported calculated vibrational frequencies that were in good agreement with experimental values. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or reactions of this compound, computational methods can be used to map out the entire reaction pathway, including the identification of intermediates and transition states.

By calculating the energies of the reactants, products, and any transition states, the activation energy for a reaction can be determined. This information is vital for understanding the kinetics of the reaction and for optimizing reaction conditions. For example, in the synthesis of quinoline derivatives, computational studies can help to understand the cyclization mechanism and the factors that influence the reaction yield and selectivity.

Prediction of pKa values and Protonation States via Computational Approaches

The pKa value is a measure of the acidity of a compound and is a critical parameter for understanding its behavior in biological systems. Computational methods can be used to predict the pKa of the hydroxyl group in this compound, as well as the pKa of the quinoline nitrogen. These predictions are typically made by calculating the free energy change associated with the deprotonation of the acidic group in a solvent.

Various computational approaches, including those based on quantum mechanics and empirical methods, can be employed for pKa prediction. peerj.com The predicted pKa values help in determining the likely protonation state of the molecule at a given pH, which in turn influences its solubility, lipophilicity, and ability to interact with biological targets. For drug-like molecules, understanding the pKa is essential for predicting their absorption, distribution, metabolism, and excretion (ADME) properties.

Reactivity and Chemical Transformations of 5 Bromo 2 Methylquinolin 6 Ol

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. lumenlearning.commasterorganicchemistry.com In the case of 5-bromo-2-methylquinolin-6-ol, the existing substituents on the quinoline ring direct the position of incoming electrophiles. The hydroxyl group at the C-6 position and the methyl group at the C-2 position are both activating groups and ortho-, para-directing. Conversely, the bromine atom at the C-5 position is a deactivating group but is also ortho-, para-directing. youtube.comscience.gov

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
SubstituentPositionTypeDirecting Effect
-OHC-6ActivatingOrtho, Para
-CH3C-2ActivatingOrtho, Para
-BrC-5DeactivatingOrtho, Para

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom at the C-5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although these reactions typically require harsh conditions or the presence of an activating group. nih.gov The electron-withdrawing nature of the quinoline ring can facilitate the attack of strong nucleophiles at the carbon bearing the bromine atom.

Examples of nucleophiles that could potentially displace the bromide ion include alkoxides, amides, and thiolates. For instance, reaction with sodium methoxide (B1231860) could yield 5-methoxy-2-methylquinolin-6-ol. The success of such reactions often depends on factors like the strength of the nucleophile, the solvent, and the reaction temperature. In some cases, the reaction may proceed through a concerted SNAr mechanism. nih.gov

Chemical Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-6 position is a versatile functional handle that can undergo a variety of chemical transformations.

Etherification: The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, reacting this compound with methyl iodide in the presence of a base like sodium hydride would yield 5-bromo-6-methoxy-2-methylquinoline. Iron-catalyzed etherification reactions have also been reported as a method for forming ethers from alcohols. acs.org

Esterification: The hydroxyl group can be esterified by reacting it with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, typically in the presence of an acid or base catalyst. For example, treatment with acetyl chloride would yield 5-bromo-2-methylquinolin-6-yl acetate.

These transformations are crucial for modifying the solubility, and electronic properties of the molecule, and for introducing further functional groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Bromine Position

The carbon-bromine bond in this compound provides a key site for transition-metal-catalyzed cross-coupling reactions. researchgate.netrsc.org These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. beilstein-journals.orgmdpi.com For example, reacting this compound with phenylboronic acid would yield 5-phenyl-2-methylquinolin-6-ol. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction forms a new carbon-carbon bond and is used to synthesize substituted alkenes. wikipedia.orgresearchgate.netrug.nl For example, the reaction of this compound with styrene (B11656) could produce 5-styryl-2-methylquinolin-6-ol.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org For instance, the reaction with phenylacetylene (B144264) would give 5-(phenylethynyl)-2-methylquinolin-6-ol. researchgate.net This method is highly effective for the synthesis of aryl alkynes. wikipedia.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiOrganoboron compoundPd catalyst, baseBiaryl
HeckAlkenePd catalyst, baseSubstituted alkene
SonogashiraTerminal alkynePd catalyst, Cu co-catalyst, baseAryl alkyne

Oxidation and Reduction Pathways of the Quinoline Core and Substituents

The quinoline core and its substituents can undergo various oxidation and reduction reactions.

Oxidation: The methyl group at the C-2 position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. The phenolic hydroxyl group can be sensitive to oxidation, potentially leading to quinone-type structures under certain conditions.

Reduction: The quinoline ring itself can be reduced under various conditions. Catalytic hydrogenation can reduce the pyridine (B92270) ring selectively, or under more forcing conditions, both rings. The bromine atom can be removed via reductive dehalogenation, for example, using hydrogen gas with a palladium catalyst or other reducing agents.

These redox reactions provide further avenues for the functionalization and diversification of the this compound scaffold.

Molecular and Mechanistic Biological Interaction Studies of 5 Bromo 2 Methylquinolin 6 Ol and Its Derivatives Strictly Excluding Clinical, Dosage, Safety, and Human Data

In Vitro Mechanistic Investigations of Enzyme-Ligand Interactions (e.g., Enzyme Inhibition Kinetics and Binding Modes)

No studies detailing the in vitro mechanistic investigations of enzyme-ligand interactions for 5-bromo-2-methylquinolin-6-ol were found.

Binding Site Characterization via Biochemical Assays

There is no available research that characterizes the binding site of any enzyme interacting with this compound through biochemical assays.

Role of the Bromine Atom and Hydroxyl Group in Molecular Recognition

Specific investigations into the role of the bromine atom and the hydroxyl group of this compound in molecular recognition processes with biological targets are not present in the available scientific literature.

Molecular Basis of Nucleic Acid Binding and Structural Perturbations (e.g., DNA Cleavage Assays, Intercalation Studies)

No studies were identified that investigated the molecular basis of nucleic acid binding or any structural perturbations, such as DNA cleavage or intercalation, caused by this compound. While research exists for derivatives like 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one, which has been studied for its DNA cleavage activity, this data is not directly applicable to the title compound. nih.gov

Protein-Ligand Binding Dynamics and Computational Docking Simulations

There are no published computational docking simulations or studies on the protein-ligand binding dynamics specifically for this compound.

Receptor Interaction Profiling in Recombinant Systems and Model Organisms

No research is available that profiles the interaction of this compound with any receptors in recombinant systems or model organisms.

In Vitro Cellular Permeability and Accumulation Studies in Non-Human Model Cell Lines

Data from in vitro cellular permeability and accumulation studies for this compound in any non-human model cell lines could not be found in the surveyed scientific literature.

Structure-Activity Relationship (SAR) Analyses for Fundamental Molecular Target Engagement

While comprehensive structure-activity relationship (SAR) studies focusing specifically on this compound are not extensively documented in publicly available research, a robust analysis can be constructed by examining related quinoline (B57606) and quinolinol derivatives. The biological activity and molecular target engagement of the quinoline scaffold are profoundly influenced by the nature and position of its substituents. researchgate.netnih.gov The unique combination of a methyl group at the C2 position, a bromine atom at the C5 position, and a hydroxyl group at the C6 position on the quinoline ring suggests a distinct profile for molecular interactions.

The quinoline framework is a well-established pharmacophore known to interact with a diverse array of molecular targets, including enzymes like topoisomerases, protein kinases, and histone deacetylases (HDACs), as well as receptors and other proteins integral to cellular processes. researchgate.netnih.gov The specific substitutions on the this compound molecule are critical in defining its potential affinity and selectivity for such targets.

An analysis of analogous compounds reveals key insights into the likely role of each substituent:

The C6-Hydroxyl Group: The hydroxyl group is a crucial functional group capable of acting as both a hydrogen bond donor and acceptor. In studies of other substituted quinolines and related heterocycles, hydroxyl groups have been shown to be critical for binding to the active sites of enzymes. For instance, in a series of N-hydroxy-2-quinolineacrylamides, substitutions at the C6 position with aryloxy groups led to the development of potent and selective HDAC6 inhibitors. nih.gov This highlights the importance of the C6 position in directing the molecule's interaction with specific biological targets. The C6-hydroxyl of this compound is therefore presumed to be a key anchoring point to its molecular target(s) through hydrogen bonding.

The C5-Bromo Group: Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity and electronic character, thereby influencing its interaction with biological targets. The bromine atom at the C5 position is an electron-withdrawing group, which can alter the charge distribution across the aromatic system. Research on 8-hydroxyquinoline (B1678124) derivatives has shown that the presence of halogen atoms, such as chlorine at the C5 and C7 positions, is often associated with significant antiviral and anticancer activities. mdpi.comnih.gov This suggests that the C5-bromo substituent is a significant contributor to the electronic profile of the molecule, likely enhancing its binding affinity to a target protein.

The interplay of these three substituents—the hydrogen-bonding hydroxyl group, the electron-withdrawing bromine, and the hydrophobic methyl group—creates a unique chemical entity. The specific arrangement of these groups on the quinoline scaffold dictates how the molecule presents itself to a potential biological target, influencing its orientation and the strength of the interaction.

Interactive Data Table: SAR Insights from Related Quinoline Derivatives

The following table summarizes SAR findings from various quinoline derivatives, providing a basis for understanding the potential molecular interactions of this compound.

Quinoline Derivative ClassKey SubstitutionsMolecular Target/ActivityInferred SAR Principle
6-Substituted N-hydroxy-2-quinolineacrylamidesAryloxy group at C6HDAC6 InhibitionSubstitution at the C6 position is critical for potency and selectivity. nih.gov
2-Alkyl-5,7-dichloro-8-hydroxyquinolinesAlkyl (e.g., isopropyl, isobutyl) at C2; Chloro at C5, C7Antiviral (Dengue Virus)Alkyl groups at C2 and halogens on the benzene (B151609) ring are important for activity. mdpi.com
4-Aryl-pyrano[3,2-h]quinolinesStrong electron-withdrawing groups (Cl, NO2) on a styryl moietyAnticancer ActivityElectron-withdrawing substituents significantly enhance antiproliferative effects. nih.gov
Benzoyl-2-arylquinolinesCarboxyl group at C4MRP2 InhibitionA carboxyl group at C4 is suggested to be important for interaction with the target protein. nih.gov

Applications of 5 Bromo 2 Methylquinolin 6 Ol in Advanced Materials Science and Supramolecular Chemistry

Utilization as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The presence of a hydroxyl group and a nitrogen atom in a chelating arrangement makes 5-bromo-2-methylquinolin-6-ol an excellent candidate for use as a ligand in coordination chemistry. This chelation ability is the foundation for its potential in forming stable metal complexes with applications in catalysis.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes with ligands analogous to this compound is well-established. For instance, Schiff bases derived from the condensation of 5-bromosalicylaldehyde (B98134) with various amines have been successfully used to prepare a range of transition metal complexes, including those of Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). nih.gov The general synthetic route involves the refluxing of the ligand with a corresponding metal salt in an appropriate solvent, such as ethanol (B145695), leading to the formation of the metal complex. nih.gov Similarly, nickel(II) complexes with 3,5-dibromo-salicylaldehyde have been synthesized, demonstrating the versatility of bromo-substituted hydroxy-aromatic ligands in coordinating with metal ions. researchgate.net

The coordination environment in these complexes is typically dictated by the stoichiometry of the reactants and the nature of the metal ion. For example, in many Schiff base complexes, the ligand acts as a bidentate chelator, binding to the metal center through the deprotonated hydroxyl oxygen and the azomethine nitrogen. nih.gov In the case of nickel(II) complexes with 3,5-dibromo-salicylaldehyde, the ligand coordinates bidentately through the phenolato and carbonyl oxygen atoms, resulting in a six-coordinate distorted octahedral geometry around the nickel(II) ion. researchgate.net

Table 1: Examples of Metal Complexes with Structurally Related Ligands

LigandMetal IonResulting Complex StructureReference
Schiff base of 5-Bromosalicylaldehyde and Aniline (B41778)Cu(II), Co(II), Mn(II), Fe(II), Ni(II), V(II)Bidentate Schiff base coordination nih.gov
3,5-dibromo-salicylaldehydeNi(II)Six-coordinate distorted octahedral researchgate.net
Schiff base of 5-Bromosalicylaldehyde and 4,6-Dinitro-2-aminobenzothiazoleMn(II), Co(II), Ni(II), Cu(II), Zn(II)Bidentate Schiff base coordination mdpi.com

This table is illustrative and based on findings for structurally similar compounds.

Catalytic Performance Evaluation of this compound-Derived Complexes

Transition metal complexes derived from ligands similar to this compound have shown promise in catalytic applications, particularly in oxidation reactions. The catalytic activity of such complexes is influenced by several factors, including the nature of the metal ion, the coordination environment, and the electronic properties of the ligand. For instance, the presence of electron-withdrawing groups like bromine on the ligand can modulate the reactivity of the metal center, enhancing its catalytic performance.

Studies on various metal complexes have demonstrated their ability to act as catalysts in environmentally significant reactions, such as the oxidation of phenol (B47542). bldpharm.com The ligand can facilitate electron transfer between the metal ion and the substrate, thereby promoting the catalytic cycle. The stability of these complexes under reaction conditions is a crucial factor for their sustained catalytic activity. bldpharm.com While specific catalytic data for this compound complexes is not yet available, the performance of analogous systems suggests their potential as effective catalysts.

Incorporation into Organic Electronic Materials (e.g., Fluorescent Probes, Sensors)

The inherent photophysical properties of the quinoline (B57606) ring system, coupled with the electronic perturbations introduced by the bromo, hydroxyl, and methyl substituents, make this compound a promising scaffold for the development of organic electronic materials.

Photophysical Properties of this compound-Based Fluorescent Systems

Quinoline derivatives are known for their fluorescent properties, which can be tuned by modifying their chemical structure. The emission wavelength and quantum yield are sensitive to the nature and position of substituents on the quinoline core. For example, a fluorescent chemosensor based on a quinoline derivative has been shown to exhibit changes in its luminescence color in response to pH variations. nih.gov The introduction of a bromine atom can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing and potentially lead to phosphorescence.

The design of fluorescent materials often involves the principle of intramolecular charge transfer (ICT), where the presence of both electron-donating (e.g., -OH) and electron-withdrawing (e.g., -Br and the quinoline nitrogen) groups can lead to the formation of a charge-separated excited state. This ICT character can result in environmentally sensitive fluorescence, making such molecules suitable for use as fluorescent probes.

Design of Chemosensors for Specific Analyte Detection

The ability of the quinolinol moiety to chelate metal ions can be harnessed to design chemosensors for the detection of specific analytes. The binding of a metal ion to the ligand can induce a change in its photophysical properties, such as a shift in the fluorescence emission or a change in color, allowing for visual or spectroscopic detection.

For instance, a quinoline derivative has been developed as a fluorescent chemosensor for the detection of Cu2+ ions with a low limit of detection. nih.gov Similarly, a pyrroloquinoline-derivative-based fluorescent probe has been synthesized for the selective detection of lysine. The design of such chemosensors often relies on mechanisms like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). In a CHEF-based sensor, the binding of the analyte to the fluorophore enhances its fluorescence intensity. The selectivity of the sensor is determined by the specific binding affinity of the ligand for the target analyte.

Table 2: Examples of Quinoline-Based Chemosensors and their Analytes

Sensor TypeTarget AnalyteDetection PrincipleReference
Fluorescent ChemosensorpH and Cu2+Change in luminescence color and intensity nih.gov
Fluorescent ProbeLysineSelective recognition and fluorescence response
Quinoxaline-based Fluorescent SensorHg2+Fluorescence quenching ("switch-off")

This table is illustrative and based on findings for structurally similar compounds.

Role in Supramolecular Assembly and Host-Guest Chemistry

The planar structure of the quinoline ring and its capacity for various non-covalent interactions, such as π-π stacking and hydrogen bonding, make this compound a promising tecton (building block) for supramolecular chemistry.

The field of supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Quinoline derivatives have been shown to form intricate supramolecular architectures. For example, the coordination of 8-hydroxyquinoline (B1678124) derivatives to metal ions can lead to the formation of multinuclear metal complexes and coordination polymers.

Furthermore, the bromine atom on the this compound molecule can participate in halogen bonding, a directional non-covalent interaction that can be used to control the assembly of molecules in the solid state. The hydroxyl group is a potent hydrogen bond donor and acceptor, further enabling the formation of well-defined supramolecular structures.

In the context of host-guest chemistry, the quinoline scaffold can act as a guest, fitting into the cavity of a larger host molecule. Alternatively, molecules like this compound could be incorporated into larger macrocyclic hosts. The principles of host-guest chemistry have been demonstrated with crown ethers forming complexes with organic amines, showcasing the power of non-covalent interactions in molecular recognition and assembly. The specific interactions of this compound in host-guest systems would depend on the complementary nature of the host molecule.

Precursor for Advanced Organic Building Blocks and Polymer Chemistry

The unique molecular architecture of this compound, featuring a reactive bromine atom, a nucleophilic hydroxyl group, and a versatile quinoline core, positions it as a significant precursor for the synthesis of advanced organic building blocks and functional polymers. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the construction of complex molecules and macromolecular structures with tailored properties for applications in materials science and supramolecular chemistry.

The bromine atom at the 5-position serves as a versatile handle for a wide array of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig aminations, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com These reactions allow for the introduction of diverse functionalities, including aryl, heteroaryl, alkynyl, and amino groups, thereby transforming the this compound scaffold into more complex and functional building blocks. nih.gov For instance, Suzuki-Miyaura coupling can be employed to introduce phenyl or other aromatic moieties, leading to the formation of π-conjugated systems with potential applications in organic electronics. nih.gov

The hydroxyl group at the 6-position offers another site for chemical derivatization. Its nucleophilic character allows for etherification and esterification reactions, enabling the attachment of various side chains. This functionality is particularly relevant for the design of monomers for polymerization. For example, the hydroxyl group can be reacted with acryloyl chloride or similar reagents to introduce a polymerizable group, which can then undergo polymerization to form functional polymers with quinoline moieties in the side chain. mpg.de Such polymers can exhibit interesting properties, including thermal stability, specific optical behavior, and metal-chelating capabilities, stemming from the incorporated quinoline units.

The quinoline ring system itself is a privileged scaffold in materials science due to its rigidity, planarity, and electron-deficient nature, which can be tuned by substituents. rsc.org Polymers incorporating the quinoline structure can possess high thermal stability and unique photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The nitrogen atom in the quinoline ring can also act as a coordination site for metal ions, opening up possibilities for the creation of metallo-supramolecular polymers and materials with catalytic or sensing capabilities.

The combination of the bromo and hydroxyl functionalities on the same quinoline framework allows for orthogonal chemical transformations, where each functional group can be addressed independently to build sophisticated molecular architectures. This dual functionality makes this compound a valuable starting material for the synthesis of multifunctional molecules and polymers.

The following interactive data table summarizes the potential of this compound as a precursor in the synthesis of advanced organic building blocks and polymers.

Functional GroupReaction TypePotential ProductPotential Application
5-BromoSuzuki-Miyaura CouplingAryl-substituted quinolinolOrganic electronics, liquid crystals
5-BromoSonogashira CouplingAlkynyl-substituted quinolinolConjugated polymers, molecular wires
5-BromoBuchwald-Hartwig AminationAmino-substituted quinolinolHole-transporting materials, pharmaceutical intermediates
6-HydroxylEtherificationAlkoxy-substituted bromoquinolineModification of solubility, liquid crystals
6-HydroxylAcrylation/Methacrylation(Meth)acrylate-functionalized bromoquinoline monomerFunctional polymers via radical polymerization
Quinoline CoreMetal CoordinationMetallo-supramolecular assembliesCatalysis, sensors, responsive materials

Recent research has highlighted the use of brominated quinolines as key intermediates in the synthesis of multifunctional compounds. nih.govnih.gov While specific studies on this compound are not extensively documented in the context of polymer chemistry, the principles derived from the chemistry of other substituted quinolines strongly support its potential as a versatile precursor. acgpubs.orgmdpi.comresearchgate.net The ability to precisely introduce functionalities through established synthetic protocols underscores the value of this compound in the rational design of next-generation organic materials. rsc.org

Analytical Methodologies for the Detection and Quantification of 5 Bromo 2 Methylquinolin 6 Ol in Research Settings

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are the cornerstone for assessing the purity and performing quantitative analysis of organic compounds like 5-bromo-2-methylquinolin-6-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly prevalent.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds. For quinoline (B57606) derivatives, reverse-phase HPLC is a common approach. sielc.com Purity analysis is often conducted using a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically used to separate the main compound from any impurities. nih.gov Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the quinoline ring system.

ParameterHPLC Conditions for Quinoline Derivatives
Stationary Phase C18 (e.g., Waters XTerra MS C18, 3.5 µm, 2.1 x 50 mm) nih.gov
Mobile Phase Acetonitrile and water with 0.1% formic acid nih.gov
Elution Mode Gradient
Detector UV-Vis or Mass Spectrometry (MS)
Application Purity assessment, quantitative analysis

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the hydroxyl group in this compound may require derivatization to increase volatility and prevent peak tailing, GC can be a powerful tool for purity assessment. A typical GC analysis for quinoline compounds involves injecting the sample, dissolved in a suitable solvent like toluene (B28343), into a heated inlet. madison-proceedings.commadison-proceedings.com The separation occurs in a capillary column, and detection is often achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification. researchgate.net The temperature of the inlet and the column oven are critical parameters that must be optimized to ensure complete vaporization without decomposition. madison-proceedings.com For quinoline, an inlet temperature of 250°C has been found to be effective. madison-proceedings.com

ParameterGC Conditions for Quinoline Analysis
Solvent Toluene madison-proceedings.commadison-proceedings.com
Inlet Temperature ~250°C madison-proceedings.com
Column Capillary column (e.g., DB-5ms)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net
Application Purity assessment of volatile impurities, quantitative analysis

**8.2. Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative approach for the separation and characterization of charged or polar compounds. mdpi.com This technique separates molecules based on their electrophoretic mobility in an electric field, which is influenced by the molecule's charge-to-size ratio. nih.gov For a compound like this compound, its charge state can be manipulated by adjusting the pH of the background electrolyte (BGE).

Nonaqueous capillary electrophoresis (NACE) is a sub-technique that can be particularly useful for separating compounds that are poorly soluble in water. mdpi.com In NACE, an organic solvent-based BGE, such as methanol (B129727) and acetonitrile with a salt like sodium acetate, is used. mdpi.com Separation is driven by differences in electrophoretic mobility and potentially by interactions with the capillary wall. mdpi.com This method can be highly efficient and rapid, offering a high-resolution separation of closely related analogues.

While specific applications for this compound are not widely documented, the principles of CE and NACE are applicable. The method would involve dissolving the compound in the BGE, applying a high voltage across the capillary, and detecting the compound as it passes a detector window, typically using UV-Vis absorbance.

**8.3. Spectrophotometric Assays for Concentration Determination in Solution

UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of a compound in a pure solution. This technique relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.

The quinoline scaffold, being an aromatic heterocyclic system, exhibits strong UV absorbance. researchgate.net Quinoline derivatives typically show absorbance in the UV-Vis range of 280 to 510 nm. researchgate.net To perform a spectrophotometric assay for this compound, a calibration curve would first be generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for this specific compound would need to be determined experimentally by scanning a dilute solution across a range of UV-Vis wavelengths. Once the calibration curve is established, the concentration of an unknown sample solution can be determined by measuring its absorbance and interpolating the concentration from the curve. The choice of solvent is important as it can influence the position and intensity of the absorption bands. researchgate.net

**8.4. Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices such as biological fluids or reaction mixtures, advanced hyphenated techniques are indispensable due to their high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. madison-proceedings.com The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. The mass spectrometer can be operated in scan mode to identify unknown components or in selected ion monitoring (SIM) mode for highly sensitive quantification of the target compound. A method for determining quinoline in textiles utilized ultrasonic extraction with toluene followed by GC-MS analysis, achieving a low detection limit of 0.1 mg/kg. madison-proceedings.commadison-proceedings.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for quantifying low levels of compounds in complex samples. It couples the separation capabilities of HPLC with the high selectivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS method for a related compound, 7-bromo-5-chloroquinolin-8-ol, chromatographic separation was achieved on a C18 column. nih.gov Detection was performed with a triple quadrupole mass spectrometer operating in the positive ion mode using an electrospray ionization (ESI) source. nih.gov The technique uses Multiple Reaction Monitoring (MRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. nih.gov This process provides exceptional selectivity and sensitivity, enabling quantification at very low concentrations (ng/mL or lower). nih.govnih.gov

ParameterLC-MS/MS Conditions for Halogenated Quinolinols
Chromatography UHPLC with C18 column (e.g., Waters XTerra MS C18) nih.gov
Mobile Phase Acetonitrile/water gradient with 0.1% formic acid nih.gov
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
MS Analysis Triple Quadrupole (QqQ) nih.gov
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion [M+H]+
Application Highly sensitive and selective quantification in complex matrices

These advanced techniques provide the robust, sensitive, and specific data required for rigorous research involving this compound.

Future Research Directions and Unexplored Avenues for 5 Bromo 2 Methylquinolin 6 Ol

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. nih.govijpsjournal.com However, these methods often involve harsh reaction conditions, hazardous reagents, and long reaction times, making them less environmentally friendly. nih.gov Future research should focus on developing greener and more sustainable synthetic routes to 5-bromo-2-methylquinolin-6-ol.

Key areas for exploration include:

Green Catalysis: Investigating the use of environmentally benign catalysts, such as formic acid or magnetic nanoparticles, could offer milder reaction conditions and reduced waste. ijpsjournal.comdoaj.org

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly shorten reaction times and improve yields. nih.gov

One-Pot Reactions: Designing multi-component reactions where several steps are performed in a single vessel can reduce solvent usage and purification steps, leading to a more atom-economical process. rsc.org

Metal-Free Synthesis: Exploring synthetic pathways that avoid the use of heavy metals is a crucial aspect of green chemistry. rsc.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Green CatalysisMilder conditions, reduced waste, recyclability. ijpsjournal.comdoaj.orgScreening of novel, non-toxic catalysts.
Microwave/UltrasoundShorter reaction times, increased yields. nih.govOptimization of reaction parameters.
One-Pot ReactionsReduced solvent use, fewer purification steps. rsc.orgDesign of novel multi-component strategies.
Metal-Free SynthesisAvoidance of toxic heavy metals. rsc.orgExploration of organocatalysis and iodine-mediated reactions.

Exploration of Further Mechanistic Biological Interactions (In Vitro and In Silico)

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.net The specific bromine and methyl substitutions on the quinoline core of this compound could lead to unique interactions with biological targets.

Future research should aim to:

Elucidate Mechanisms of Action: For any observed biological activity, detailed mechanistic studies are crucial. For instance, if the compound shows anticancer properties, research could investigate its effect on specific signaling pathways or its potential to induce apoptosis.

In Silico Docking Studies: Computational methods can predict the binding affinity of this compound to various protein targets. This can help in identifying potential biological targets and guiding further experimental work. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at different positions of the quinoline ring can help in understanding the structural requirements for biological activity. orientjchem.org

Advanced Material Science Applications and Sensing Technologies

The unique photophysical properties of quinoline derivatives make them promising candidates for applications in material science. For instance, some quinoline compounds are used in the development of fluorescent probes for biological imaging and sensors for environmental monitoring. chemimpex.com

Future research could explore:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of this compound could be investigated for its potential use as an emissive material in OLEDs.

Chemosensors: The quinoline nitrogen and the hydroxyl group could act as binding sites for specific ions or molecules, making it a potential candidate for the development of selective chemosensors.

Corrosion Inhibitors: The heterocyclic nature of the quinoline ring suggests potential application as a corrosion inhibitor for metals.

Integration with Artificial Intelligence and Machine Learning for Predictive Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate drug discovery and materials science research. azoai.comnih.gov These computational tools can be applied to predict the properties and activities of novel compounds like this compound.

Specific applications include:

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and physicochemical properties of this compound. doaj.org

De Novo Design: Generative AI models can be used to design new quinoline-based molecules with optimized properties for specific applications. azoai.com

Reaction Prediction: AI algorithms can predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. researchgate.net

AI/ML ApplicationPotential Impact on Research
Predictive ModelingFaster screening of potential drug candidates and materials. doaj.org
De Novo DesignGeneration of novel compounds with desired properties. azoai.com
Reaction PredictionOptimization of synthetic pathways. researchgate.net

Role in Mechanistic Studies of Environmental Degradation Pathways (if applicable to broader quinoline studies)

Quinolines are present in the environment due to industrial activities and can be persistent pollutants. nih.govresearchgate.net Understanding their degradation pathways is crucial for environmental remediation. While specific studies on this compound are lacking, research on the degradation of other quinolines provides a framework.

Future research could investigate:

Biodegradation: Studies could explore the ability of microorganisms to degrade this compound. The degradation pathways often involve hydroxylation of the quinoline ring. oup.comresearchgate.net

Photodegradation: The effect of sunlight on the degradation of the compound in aqueous environments could be studied.

Metabolite Identification: Identifying the breakdown products of this compound is essential for assessing the environmental impact of its degradation.

Collaborative and Interdisciplinary Research Opportunities

The diverse potential of this compound necessitates a collaborative and interdisciplinary approach.

Opportunities for collaboration exist between:

Synthetic Organic Chemists and Medicinal Chemists: To design and synthesize novel analogues with improved biological activity.

Computational Chemists and Biologists: To perform in silico studies and validate the predictions through in vitro and in vivo experiments.

Materials Scientists and Engineers: To develop and test new materials based on the quinoline scaffold.

Environmental Scientists and Microbiologists: To study the environmental fate and degradation of the compound.

By fostering these collaborations, the full potential of this compound can be explored, leading to advancements in medicine, materials science, and environmental protection.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 5-bromo-2-methylquinolin-6-ol, and how can reaction conditions (e.g., temperature, catalysts) be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves bromination of 2-methylquinolin-6-ol using brominating agents like NBS\text{NBS} or PBr3\text{PBr}_3, followed by purification via recrystallization or column chromatography. Reaction conditions (e.g., reflux at 80–100°C for 6–12 hours) are critical to avoid over-bromination . Yield optimization requires controlled stoichiometry of bromine donors and inert atmospheres to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) for purity assessment (>98% by area normalization).
  • NMR (¹H/¹³C) to confirm substitution patterns (e.g., methyl at position 2, bromine at position 5).
  • HRMS (High-Resolution Mass Spectrometry) to verify molecular weight (e.g., C10H8BrNO\text{C}_{10}\text{H}_{8}\text{BrNO}, expected m/zm/z 238.08) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (10–50 mM stock solutions). For biological assays, dilute in PBS or culture media with ≤0.1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on the antimicrobial activity of this compound be resolved?

  • Methodological Answer : Contradictions often arise from variations in bacterial strains or assay conditions. Standardize testing using:

  • MIC Assays : Compare activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions.
  • Mechanistic Studies : Use fluorescence-based DNA gyrase inhibition assays to confirm target engagement . Discrepancies may reflect differences in bacterial efflux pumps or membrane permeability .

Q. What computational strategies are effective for predicting the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of CYP3A4 or CYP2D6. Key interactions include π-π stacking with quinoline rings and hydrogen bonding with the hydroxyl group. Validate predictions with in vitro metabolism assays using liver microsomes .

Q. How does the bromine substituent influence the photostability of this compound compared to non-halogenated analogs?

  • Methodological Answer : Conduct UV-Vis spectroscopy under accelerated light exposure (e.g., 300–400 nm for 24 hours). Bromine’s electron-withdrawing effect reduces π→π* transition energy, increasing degradation rates. Compare with chloro or fluoro analogs to isolate halogen-specific effects .

Q. What strategies can mitigate off-target effects of this compound in anticancer studies?

  • Methodological Answer : Use isoform-selective kinase profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets. Structural modifications, such as replacing the methyl group with bulkier substituents, can enhance selectivity. Cross-validate with CRISPR-Cas9 knockouts of suspected off-target genes .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to account for the compound’s solubility limitations?

  • Methodological Answer : Use a logarithmic dilution series (e.g., 0.1–100 μM) with vehicle controls. Pre-saturate assay buffers with the compound to prevent precipitation. Confirm solubility via dynamic light scattering (DLS) .

Q. What statistical approaches are recommended for analyzing time-dependent cytotoxicity data?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response in GraphPad Prism) to calculate IC₅₀ values. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Include time-zero baselines to normalize proliferation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.